molecular formula C14H16ClN B2963470 N-benzyl-2-methylaniline hydrochloride CAS No. 723285-17-4

N-benzyl-2-methylaniline hydrochloride

Cat. No. B2963470
CAS RN: 723285-17-4
M. Wt: 233.74
InChI Key: CIWNCXLFSBBIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-methylaniline hydrochloride is a compound with the molecular weight of 233.74 . It is a powder at room temperature . It has been used in the synthesis of vascular endothelial growth factor (VEGF)-2 inhibitors .


Synthesis Analysis

N-benzyl-2-methylaniline hydrochloride can be synthesized through various methods. One such method involves the use of a vibrational ball mill to synthesize tertiary N-methylated amine derivatives . Another method involves a Friedel Crafts acylation followed by a Clemmensen Reduction .


Molecular Structure Analysis

The InChI code for N-benzyl-2-methylaniline hydrochloride is 1S/C14H15N.ClH/c1-12-7-5-6-10-14 (12)15-11-13-8-3-2-4-9-13;/h2-10,15H,11H2,1H3;1H . This indicates the presence of a benzyl group (C6H5CH2-) and a 2-methylaniline group (C6H4(NH2)CH3) in the molecule.


Chemical Reactions Analysis

N-benzyl-2-methylaniline hydrochloride can undergo various chemical reactions. For instance, it can participate in free radical bromination, nucleophilic substitution, and oxidation . It can also undergo N-methylation under solvent-free ball milling conditions .


Physical And Chemical Properties Analysis

N-benzyl-2-methylaniline hydrochloride is a powder at room temperature . It has a melting point of 165-166 degrees Celsius . The compound is stored at room temperature and is shipped at normal temperature .

Scientific Research Applications

Environmental Impact and Detection

  • Parabens, which share structural similarities with N-benzyl-2-methylaniline hydrochloride due to the presence of benzyl groups, have been studied for their occurrence, fate, and behavior in aquatic environments. These compounds, used as preservatives in various products, have been identified as emerging contaminants, highlighting the need for studies on similar compounds regarding their environmental impact and degradation pathways (Haman et al., 2015).

Pharmacological Applications

  • A review on the use of psychostimulants in psychiatry reconsidered the therapeutic potential and clinical applications of stimulants, hinting at the broader pharmacological research landscape in which N-benzyl-2-methylaniline hydrochloride could potentially be investigated (Chiarello & Cole, 1987).

Analytical Chemistry Applications

  • Studies on the determination of sugars in marine samples employing analytical methods such as 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) demonstrate the relevance of chemical analysis in environmental science. These methodologies could be analogous to or inform the analytical applications of N-benzyl-2-methylaniline hydrochloride in detecting or quantifying specific compounds in environmental or biological samples (Panagiotopoulos & Sempéré, 2005).

Epigenetic and Toxicological Studies

  • Research on the epigenetic effects of environmental chemicals, including compounds structurally related to N-benzyl-2-methylaniline hydrochloride, emphasizes the importance of understanding the molecular mechanisms underlying chemical toxicity and the potential health risks posed by chemical exposure (Baccarelli & Bollati, 2009).

Safety and Hazards

N-benzyl-2-methylaniline hydrochloride is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

While specific future directions for N-benzyl-2-methylaniline hydrochloride are not mentioned in the search results, the compound’s potential inhibitory activity towards VEGFR-2 suggests that it may have applications in the development of new drugs for diseases related to VEGF, such as cancer.

properties

IUPAC Name

N-benzyl-2-methylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c1-12-7-5-6-10-14(12)15-11-13-8-3-2-4-9-13;/h2-10,15H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWNCXLFSBBIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.